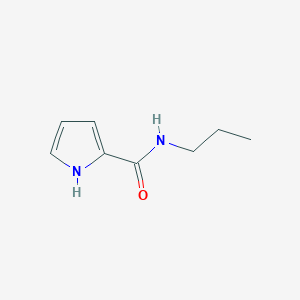
N-Propyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is an analog of the endogenous cannabinoid anandamide and has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes. In
Wirkmechanismus
N-Propyl-1H-pyrrole-2-carboxamide interacts with the endocannabinoid system by binding to the cannabinoid receptors CB1 and CB2. This interaction leads to the activation of various signaling pathways, which can regulate various physiological processes, including pain perception, inflammation, and neuronal function. N-Propyl-1H-pyrrole-2-carboxamide has also been shown to inhibit the activity of fatty acid amide hydrolase, an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can further modulate physiological processes.
Biochemische Und Physiologische Effekte
N-Propyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain perception. N-Propyl-1H-pyrrole-2-carboxamide has been investigated for its potential neuroprotective effects and has been shown to protect against neuronal damage in various models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the endocannabinoid system. This compound has also been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. However, one limitation of using N-Propyl-1H-pyrrole-2-carboxamide is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the scientific research of N-Propyl-1H-pyrrole-2-carboxamide. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer, epilepsy, and neurodegenerative disorders. Another direction is the exploration of the interactions between N-Propyl-1H-pyrrole-2-carboxamide and other physiological processes, such as the immune system and the cardiovascular system. Additionally, future research could focus on developing more efficient synthesis methods and improving the solubility of N-Propyl-1H-pyrrole-2-carboxamide for easier administration in experimental settings.
Conclusion:
In conclusion, N-Propyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound interacts with the endocannabinoid system and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-Propyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments, including its potency and low toxicity, but also has limitations, such as its limited solubility. Future research could focus on investigating its potential therapeutic applications, exploring its interactions with other physiological processes, and improving its synthesis methods and solubility.
Synthesemethoden
N-Propyl-1H-pyrrole-2-carboxamide can be synthesized using various methods, including the reaction of N-propylpyrrole with chloroacetyl chloride and subsequent reaction with ammonia. Another method involves the reaction of N-propylpyrrole with 2-bromoacetyl bromide, followed by reaction with ammonia. These methods have been reported in scientific literature and have been used to synthesize N-Propyl-1H-pyrrole-2-carboxamide for research purposes.
Wissenschaftliche Forschungsanwendungen
N-Propyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been investigated for its potential in treating various diseases, including cancer, epilepsy, and neurodegenerative disorders. Scientific research has also explored the use of N-Propyl-1H-pyrrole-2-carboxamide as a tool for studying the endocannabinoid system and its interactions with other physiological processes.
Eigenschaften
CAS-Nummer |
120309-46-8 |
|---|---|
Produktname |
N-Propyl-1H-pyrrole-2-carboxamide |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
N-propyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-2-5-10-8(11)7-4-3-6-9-7/h3-4,6,9H,2,5H2,1H3,(H,10,11) |
InChI-Schlüssel |
LYLMJRLHNQBOIM-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=CN1 |
Kanonische SMILES |
CCCNC(=O)C1=CC=CN1 |
Synonyme |
1H-Pyrrole-2-carboxamide,N-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)

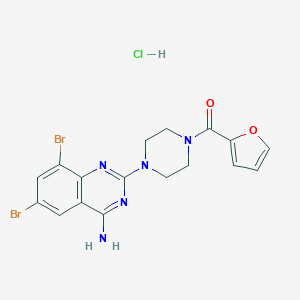
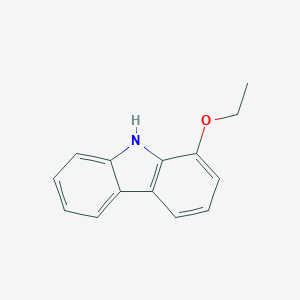
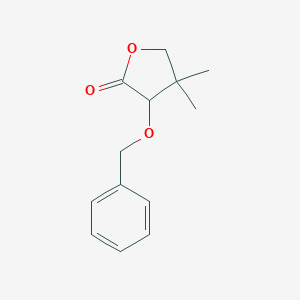
![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)

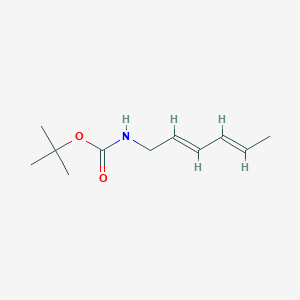
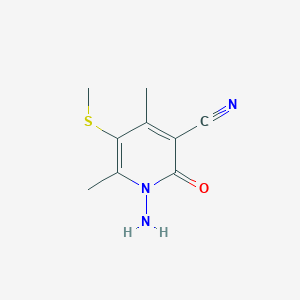
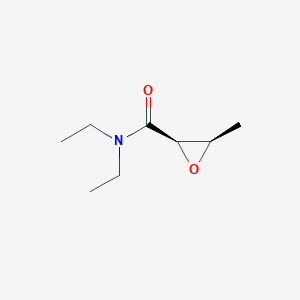
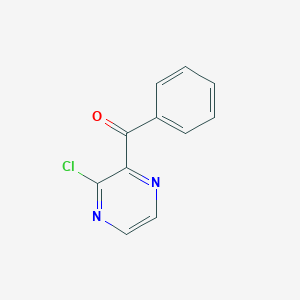
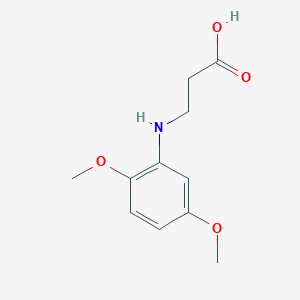
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)